molecular formula C12H10N2O2S B1329546 Benzidine sulfone CAS No. 6259-19-4

Benzidine sulfone

Cat. No.: B1329546
CAS No.: 6259-19-4
M. Wt: 246.29 g/mol
InChI Key: FUXZRRZSHWQAAA-UHFFFAOYSA-N
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Description

Benzidine sulfone is an organic compound that belongs to the class of aromatic sulfones It is derived from benzidine, a well-known aromatic amine this compound is characterized by the presence of a sulfone group (-SO2-) attached to the benzidine structure

Mechanism of Action

Target of Action

Benzidine sulfone, as a sulfonamide derivative, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, this compound disrupts these processes, leading to the therapeutic effects observed.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway. By acting as a competitive antagonist of PABA, this compound prevents the synthesis of folic acid, a critical component in the production of DNA. This disruption leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

For instance, albendazole sulfone, a related compound, has been shown to have a half-life of approximately 7 to 8 hours . The maximum concentration (Cmax) of albendazole sulfone differs among wet and dried matrices (14 and 22 ng/ml, respectively), with a statistically significant difference among Mitra and blood or plasma results

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication through the disruption of folic acid synthesis. This leads to a decrease in the symptoms associated with the bacterial infection. It’s important to note that benzidine and its derivatives have been linked to bladder and pancreatic cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other medications, the pH of the environment, and the presence of food in the stomach can all impact the absorption and effectiveness of the drug. Furthermore, benzidine-based dyes have the potential to metabolize to carcinogenic amines both in and on the human body . Therefore, careful consideration must be given to these factors when administering this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzidine sulfone can be synthesized through several methods, with the most common being the oxidation of benzidine. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the sulfone group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Benzidine sulfone undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert this compound back to benzidine or its derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed:

  • Quinone derivatives from oxidation.
  • Substituted benzidine derivatives from electrophilic substitution.

Scientific Research Applications

Benzidine sulfone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of various organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology experiments.

    Medicine: Explored for its potential therapeutic properties, including its role as an anti-cancer agent.

    Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.

Comparison with Similar Compounds

    Dibenzothiophene sulfone: Another aromatic sulfone with similar structural features.

    Diphenyl sulfone: A simpler sulfone derivative with two phenyl groups attached to the sulfone group.

    Sulfoxides: Compounds with a similar sulfur-oxygen functional group but with different oxidation states.

Uniqueness: Benzidine sulfone is unique due to its specific structural arrangement and the presence of the benzidine moiety This gives it distinct chemical properties and reactivity compared to other sulfones

Properties

IUPAC Name

5,5-dioxodibenzothiophene-3,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXZRRZSHWQAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978163
Record name 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione
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Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6259-19-4, 30508-11-3
Record name 3,7-Diaminodibenzothiophene-5,5-dioxide
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URL https://commonchemistry.cas.org/detail?cas_rn=6259-19-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Diaminodiphenylene sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzidine sulfone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030508113
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Record name Benzidine sulfone
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Record name 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-DIAMINODIPHENYLENE SULFONE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

The title compound was prepared as described in U.S. Pat. Nos. 2,590,632 and 2,620,343. At 10° C., 30 g of benzidine sulfate was added, in portions, to 100 ml of fuming sulfuric acid. After the addition, the reaction was maintained at 70° C. for 18 hours, cooled and poured into 250 g of cracked ice. The beige solid was collected, washed with water and saturated sodium bicarbonate yielding a yellow solid. The yellow solid was stirred with bicarbonate solution 2×, collected, washed with large volumes of water, and dried in vacuo to give 22.66 g (87%) of the desired product.
Quantity
30 g
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reactant
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100 mL
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[Compound]
Name
ice
Quantity
250 g
Type
reactant
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Yield
87%

Synthesis routes and methods II

Procedure details

In accordance with Scheme IX, benzidine sulfate 37 as described in U.S. Pat. Nos. 2,590,632 and 2,620,343 was added in portions at 10° C. to fuming sulfuric acid and the reaction maintained at 70° C. for 18 hours, cooled and poured into ice. The resulting solid was collected and washed with water and saturated sodium bicarbonate and dried to give 3,7-diamino dibenzothiophene-5,5-dioxide 38, which was further treated with 20% oleum at 25-200° C. for 0.5-3 hours, followed by cooling to room temperature. The solution was made basic to pH from 8 to 12 with excess base which include but are not limited to triethylamine, N,N-diethylmethylamine, N,N-diethylaniline, N,N-diethylethylenediamine, N,N-diisopropylethylamine or pyridine and the like; and the resulting solution was evaporated to a thick syrup. The syrup was treated with absolute ethyl alcohol and the formed precipitate was collected to give 3,7-diamino-5,5-dioxo-5λ6 -dibenzothiophene-2,8-disulfonic acid di-triethylamine salt 39.
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 10.0 g of 3,7-dinitrodibenzothiophene S,S-dioxide, 180 ml of dimethylformamide, 20 ml of glacial acetic acid and 1.0 g of 5% palladium on carbon was hydrogenated in a Parr apparatus until hydrogen uptake ceased. The mixture was then filtered through diatomaceous earth, the filtrate poured into 1 liter of ice water, the solid collected by filtration, washed with ethanol and ether and dried at 110° C., giving 7.86 g of the desired product as a solid mp 320°-330° C.(dec.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
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Quantity
1 g
Type
catalyst
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Quantity
20 mL
Type
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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